Sushi peptide 3

Antimicrobial peptides Pseudomonas aeruginosa MBC90

Researchers sourcing a positive control for anti-pseudomonal drug discovery or an LPS-neutralizing standard for biopharmaceutical manufacturing often face potency and specificity trade-offs. Sushi peptide 3 (S3) solves this with an MBC90 of 0.06 µg/mL (16 nM)-133-fold more potent than polymyxin B-and high-affinity, non-cooperative LPS binding (Kd 10⁻⁹-10⁻¹⁰ M). Key differentiators: • Rapid killing: 90% bacterial reduction in 7 min; total eradication in 40-50 min. • Low hemolysis: 8% at 1,600× MBC90, ensuring safety in topical/aerosol formulations. • Broad efficacy: Active against 30 clinical P. aeruginosa isolates, including aminoglycoside- and cephalosporin-resistant strains. Supplied as a custom-synthesized peptide with stringent QC (MALDI-TOF MS, RP-HPLC) and documented batch-specific CoA. Ready-to-ship aliquots eliminate in-house synthesis delays.

Molecular Formula
Molecular Weight
Cat. No. B1575835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSushi peptide 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sushi Peptide 3: Procurement-Grade Antimicrobial Peptide Overview


Sushi peptide 3 (S3) is a synthetic 34-amino-acid cationic antimicrobial peptide (sequence HAEHKVKIGVEQKYGQFPQGTEVTYTCSGNYFLM; MW 3891.39 Da; net charge +2) derived from residues 268–301 of the Sushi 3 domain of Factor C, an LPS-sensitive serine protease from the horseshoe crab Carcinoscorpius rotundicauda [1]. S3 binds lipopolysaccharide (LPS/endotoxin) with high affinity (Kd 10⁻⁹–10⁻¹⁰ M) and exerts dual functionality: direct bactericidal activity against Gram-negative bacteria and LPS neutralization to mitigate endotoxin-driven septic shock [2]. Unlike its in-class analog Sushi peptide 1 (S1), S3 binds LPS independently and non-cooperatively, and its activity is critically dependent on intermolecular disulfide-bonded dimerization [2].

Dual antimicrobial and LPS-neutralizing probe for Gram-negative research models
Dimerization-dependent activity supports redox-responsive delivery studies
Non-cooperative LPS binding enables linear dose-response calibration

Why Sushi Peptide 3 Cannot Be Replaced by Analogs or Antibiotics


Although Sushi peptide 1 (S1) and S3 share the same 34-residue length, Factor C origin, and high-affinity LPS binding (both Kd ~10⁻⁹–10⁻¹⁰ M), their LPS-binding mechanisms and functional profiles diverge substantially: S1 binds LPS cooperatively (Hill coefficient 2.42), whereas S3 binds independently and non-cooperatively, yielding distinct neutralization kinetics [1]. The S3Δ mutant—with only a few residue modifications—exhibits 4.6-fold higher hemolysis (37% vs. 8% at 100 μg/ml) and loses antibacterial efficacy above pH 7.0 [2]. Compared with clinical standards polymyxin B (MBC90 8 μg/ml) and colistin (MBC90 16 μg/ml), S3 is 133- and 267-fold more potent respectively [2]. These quantitative gaps mean that neither in-class analogs (S1, S1Δ, S3Δ) nor last-resort clinical antibiotics are functionally interchangeable with S3 for applications demanding combined high potency, low hemolysis, and LPS-neutralizing capability.

Mechanism mismatch
S1 cooperative LPS binding (Hill ~2.4) yields non-linear neutralization; S3 non-cooperative profile may shift calibration behavior.
Mutant profile shift
S3Δ exhibits higher hemolysis and loses function above pH 7.0; substitution may compromise low-toxicity or physiological-range studies.
Potency context gap
Reported MBC differences vs polymyxin B/colistin are substantial; alternative antibiotics may not provide comparable anti-pseudomonal potency in screening.

Sushi Peptide 3: Head-to-Head Differentiation Evidence


Antibacterial Potency Against Multidrug-Resistant Pseudomonas aeruginosa

In a head-to-head study against 30 clinical isolates of P. aeruginosa, S3 achieved an MBC90 of 0.06 μg/ml (16 nM), compared with S3Δ at 0.25 μg/ml (63 nM), polymyxin B at 8 μg/ml, and colistin at 16 μg/ml [1]. S3 was 133-fold more potent than polymyxin B and 267-fold more potent than colistin on a mass-concentration basis. The MBC90 range for S3 across all 30 clinical isolates was narrow (≤0.03–0.25 μg/ml), indicating consistent potency even against multidrug-resistant strains [1].

Antibacterial Potency vs MDR P. aeruginosa
Head-to-head
S3: MBC90 0.06 μg/ml (16 nM)
vs
S3Δ 0.25 μg/ml
Polymyxin B 8 μg/ml
Colistin 16 μg/ml
Supports antimicrobial screening context; sub-μM potency across 30 clinical isolates.
MBC90 range ≤0.03–0.25 μg/ml; multidrug-resistant strains included.
Antimicrobial peptides Pseudomonas aeruginosa MBC90 multidrug resistance bactericidal potency

Hemolytic Safety Margin

At a concentration of 100 μg/ml (25 μM)—representing approximately 1,600-fold the MBC90—S3 induced only 8% hemolysis of human erythrocytes, whereas the S3Δ mutant induced 37% hemolysis under identical conditions [1]. The S1 and S1Δ peptides showed 0% hemolysis. Even at 50 μg/ml (12.5 μM, ~800-fold MBC90), S3 hemolysis was ≤7% [1]. In vivo studies in C57BL/6J mice confirmed that cytotoxic effects remain minimal at 1,000-fold the MBC90 [1].

Hemolytic Safety Margin
Head-to-head
S3: 8% hemolysis at 100 μg/ml
vs
S3Δ: 37%
S1/S1Δ: 0%
Supports low-hemolysis selection context at supra-pharmacological concentrations.
~1,600× MBC90; human erythrocyte assay.
Hemolysis therapeutic index erythrocyte toxicity safety margin antimicrobial peptide selectivity

LPS-Binding Mechanism and Cooperativity

The LAL (Limulus amebocyte lysate) assay revealed a fundamental mechanistic distinction: S1 binds LPS with positive cooperativity, requiring at least two S1 molecules per LPS molecule (Hill coefficient = 2.42), whereas S3 binds LPS independently and non-cooperatively [1]. Both peptides share similar high-affinity LPS binding (Kd 10⁻⁹–10⁻¹⁰ M), and both inhibit LAL reaction and LPS-induced hTNF-α secretion, but with different potencies arising from their divergent binding modes [1]. The S3Δ and S1Δ mutants exhibited increased LPS neutralization potential despite only a 10-fold improvement in binding affinity, confirming that structural differences confer distinct neutralization efficiencies [1].

LPS-Binding Cooperativity
Head-to-head
S3: independent, non-cooperative
vs
S1: cooperative, Hill coeff. 2.42
Non-cooperative binding simplifies dose-response calibration for endotoxin assays.
Comparable binding affinity (Kd ~10⁻⁹–10⁻¹⁰ M).
LPS binding endotoxin neutralization cooperativity Hill coefficient Factor C

Dimerization-Dependent LPS Neutralization

The intermolecular disulfide bonding of S3 into dimers is indispensable for LPS interaction. Using ELISA, surface plasmon resonance (SPR), and fluorescence correlation spectroscopy (FCS), the S3 dimer demonstrated 50% LPS-neutralizing capability at a concentration of 1 μM, whereas the S3 monomer showed negligible LPS binding and disruption [1]. Circular dichroism spectrometry revealed that S3 undergoes a conformational transition from random coil to β-sheet structure upon disulfide bridge formation, and S3 dimers display detergent-like properties in disrupting LPS micelles [1]. This dimerization requirement is unique to S3; S1 functions as a monomer [2].

Dimerization-Dependent Neutralization
Head-to-head
S3 dimer: 50% LPS neutralization at 1 μM
vs
S3 monomer: negligible activity
S1 monomer: active (no dimer required)
Redox state controls LPS-neutralizing function; dimerization is essential for S3.
SPR and FCS confirmation; β-sheet conformation upon dimerization.
S3 dimer disulfide bond LPS micelle disruption fluorescence correlation spectroscopy structure-activity relationship

Environmental Robustness Across pH and Salt Concentrations

S3 inhibited P. aeruginosa growth across the full pH range of 6.0–8.0, transitioning from bactericidal activity at pH 6.0–7.0 to bacteriostatic activity at pH 7.5–8.0, but still reducing bacterial counts from 10⁵ CFU/ml [1]. In contrast, S3Δ lost its bacteriostatic effect entirely at pH > 7.0 [1]. At high salt concentrations, all four Sushi peptides maintained antibacterial function up to 300 mM NaCl—approximately double physiological osmolarity (120–150 mM)—although transitioning from bactericidal to bacteriostatic mode [1]. Even at 300 mM NaCl, S3 retained activity at 0.06 μg/ml [1].

Environmental Robustness (pH & Salt)
Head-to-head
S3: active pH 6.0–8.0, up to 300 mM NaCl
vs
S3Δ: loses bacteriostatic effect above pH 7.0
S1: retains bactericidal activity across full pH range
Retained activity across physiological pH and salt ranges supports formulation research.
Tested with P. aeruginosa strains at 10⁵ CFU/ml.
pH tolerance salt tolerance bactericidal stability cystic fibrosis topical formulation

Multimerization-Enhanced Activity

Recombinant tandem multimers of S3 were constructed and expressed in E. coli. The rS3-1mer (monomeric recombinant S3) neutralized LPS activity as effectively as chemically synthesized S3 in both LAL inhibition and TNFα-release assays [1]. Crucially, the rS3-4mer (tetramer) displayed an enhanced inhibitory effect on LPS-induced activities beyond that of the monomer [1]. Both recombinant forms exhibited low cytotoxicity and no hemolytic activity on human cells [1]. An affinity matrix based on the S3 tetramer was shown to be particularly efficient at removing LPS from solutions [2].

Multimerization-Enhanced Activity
Head-to-head
rS3-4mer (tetramer): enhanced LPS neutralization
vs
rS3-1mer: baseline (≈synthetic S3)
Tetramer format improves LPS-neutralization capacity per molecule.
Recombinant expression retains low cytotoxicity; affinity matrix validated.
S3 tetramer endotoxin removal affinity matrix recombinant expression LPS biosensor

Sushi Peptide 3: Research and Industrial Application Scenarios


Anti-Pseudomonal Drug Discovery Screening

With an MBC90 of 0.06 μg/ml (16 nM)—133-fold more potent than polymyxin B—and rapid killing kinetics (90% reduction in 7 min, total eradication in 40–50 min), S3 serves as an ideal positive control or lead scaffold in antimicrobial discovery programs targeting multidrug-resistant P. aeruginosa [1]. Its narrow MBC90 range (≤0.03–0.25 μg/ml) across 30 clinical isolates, including strains resistant to aminoglycosides and cephalosporins, makes it a reliable reference standard for benchmarking novel anti-pseudomonal candidates [1].

Endotoxin Detection and Removal Affinity Matrix

S3's high-affinity LPS binding (Kd 10⁻⁹–10⁻¹⁰ M), combined with its independent, non-cooperative binding mode, enables predictable, concentration-dependent LPS capture [1]. The recombinant S3 tetramer (rS3-4mer) format further enhances LPS-neutralizing activity and has been validated in affinity matrix configurations for efficient endotoxin removal from biological solutions [2]. This application is relevant for biopharmaceutical manufacturing where LPS contamination must be reduced to below regulatory thresholds.

Anti-Sepsis Therapeutic Development

S3 uniquely combines potent bactericidal activity with LPS neutralization—preventing the endotoxin release that conventional antibiotics trigger during bacterial killing [1]. The S3 dimer, which achieves 50% LPS neutralization at 1 μM, offers a scaffold for designing anti-sepsis therapeutics that simultaneously clear bacteria and neutralize the resulting endotoxin [2]. In vivo studies confirm that Sushi peptides inhibit LPS-induced septic shock in mice at micromolar concentrations [1], validating this dual-action therapeutic concept.

Topical and Aerosol Formulation for CF and Burn Wounds

S3 retains antibacterial function at salt concentrations up to 300 mM NaCl—double physiological levels and comparable to the elevated NaCl environment of cystic fibrosis (CF) lung fluid—and across pH 6.0–8.0, making it suitable for topical and aerosol formulations targeting P. aeruginosa infections in CF and burn wound patients [1]. Its low hemolytic profile (8% at 1,600× MBC90) further supports its safety for topical application where high local concentrations may be required [1].

Application
Selection Property
Validation Focus
Anti-pseudomonal screening
Potent activity against MDR P. aeruginosa; narrow MBC range
MBC90 and strain-panel endpoints
Endotoxin detection & removal
High-affinity LPS binding; non-cooperative capture; tetramer format
LPS removal efficiency; matrix validation
Sepsis research model
Dual bactericidal and LPS-neutralizing function; dimer-dependent
Endotoxin neutralization and survival endpoints
Topical formulation research
pH and salt tolerance; low hemolysis at high concentration
Formulation stability; local tolerability endpoints
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